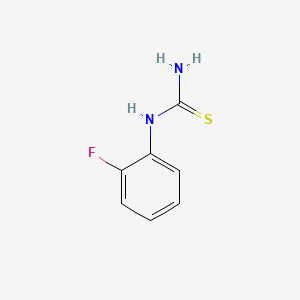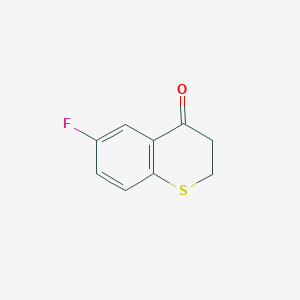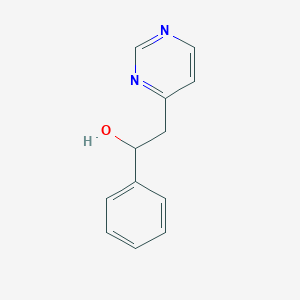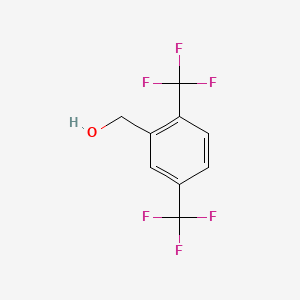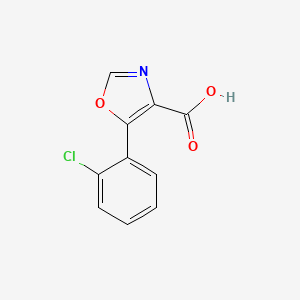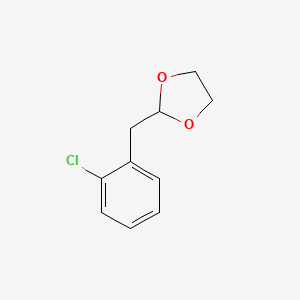
1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 . Its IUPAC name is 2-(2-chlorobenzyl)-1,3-dioxolane . The compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene consists of a benzene ring with a chlorine atom and a 1,3-dioxolane ring attached to it . The InChI code for this compound is 1S/C10H11ClO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene include a boiling point of 278.6ºC at 760 mmHg and a density of 1.233g/cm3 .Applications De Recherche Scientifique
Detection of Biothiols
1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene: is used as a reactant in the preparation of a ratiometric fluorescent probe. This probe is designed for the specific detection of cysteine over other biothiols such as homocysteine and glutathione. This application is crucial in biological research where precise measurement of biothiol levels is necessary for understanding their role in various cellular processes and diseases .
Synthesis of Kinase Inhibitors
The compound serves as a reactant for microwave-assisted synthesis of KN-93 , an inhibitor of calmodulin kinase II. This kinase plays a significant role in calcium signaling pathways, and its inhibitors are valuable for studying related physiological and pathological processes .
Development of S1 Receptor Ligands
Researchers utilize this chemical in the preparation of fluorinated spirobenzofuran piperidines, which act as ligands for the s1 receptor . These ligands have potential therapeutic applications due to their role in modulating pain, mood, and neuroprotection .
Antitumor Agents Synthesis
The compound is involved in the synthesis of antitumor agents, contributing to the development of new cancer treatments. Its role in creating compounds with antitumor properties is a significant area of research with potential clinical applications .
Regio-selective Indole Derivatives Preparation
It is also used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in pharmaceuticals and agrochemicals due to their biological activity .
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is not specified in the sources I found. The mechanism of action usually refers to the specific biochemical interaction through which a substance produces its pharmacological effect, often by binding to a specific receptor in the body. Since this compound is used for research purposes, its mechanism of action would depend on the specific context of the research.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDWLHMWLFQKAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373918 |
Source


|
| Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
842123-91-5 |
Source


|
| Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

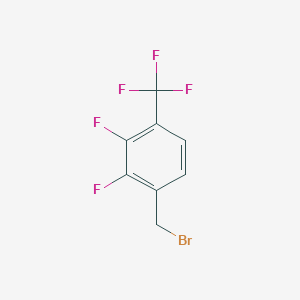

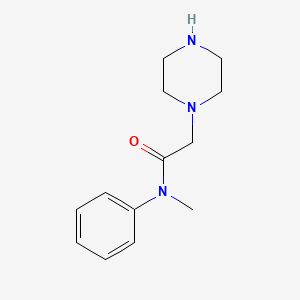
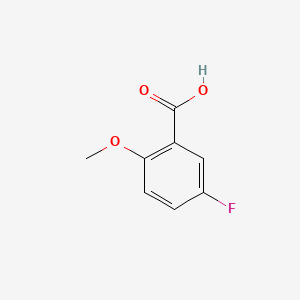

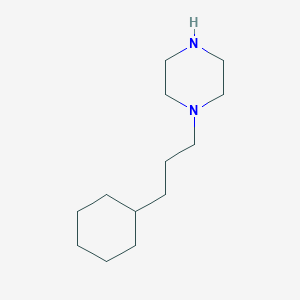

![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)
![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)
